5-Methoxypiperonal-13C,d2
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Overview
Description
5-Methoxypiperonal-13C,d2 is a labeled compound used in various scientific research applications. It is a derivative of 5-Methoxypiperonal, which is also known as 7-methoxy-2H-1,3-benzodioxole-5-carbaldehyde. The compound is characterized by the presence of isotopic labels, specifically carbon-13 and deuterium, which make it useful in tracing studies and mechanistic investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxypiperonal-13C,d2 typically involves the incorporation of isotopic labels into the parent compound, 5-Methoxypiperonal. The general synthetic route includes:
Starting Material: The synthesis begins with commercially available 5-Methoxypiperonal.
Isotopic Labeling: The incorporation of carbon-13 and deuterium isotopes is achieved through specific chemical reactions that replace the corresponding atoms in the parent compound with their isotopic counterparts.
Purification: The labeled compound is purified using techniques such as chromatography to ensure high purity and isotopic enrichment.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions are conducted in industrial reactors to produce significant quantities of the labeled compound.
Quality Control: Rigorous quality control measures are implemented to ensure the isotopic purity and chemical integrity of the product.
Packaging and Distribution: The final product is packaged under inert conditions to prevent degradation and is distributed to research laboratories and industrial clients.
Chemical Reactions Analysis
Types of Reactions
5-Methoxypiperonal-13C,d2 undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) are employed.
Major Products
Oxidation: 5-Methoxy-2H-1,3-benzodioxole-5-carboxylic acid.
Reduction: 5-Methoxy-2H-1,3-benzodioxole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methoxypiperonal-13C,d2 is utilized in a wide range of scientific research applications:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmacologically active compounds.
Industry: Used in the synthesis of complex organic molecules and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 5-Methoxypiperonal-13C,d2 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity and function.
Pathways Involved: It can participate in various biochemical pathways, including oxidative stress response and signal transduction.
Comparison with Similar Compounds
Similar Compounds
5-Methoxypiperonal: The parent compound without isotopic labels.
Piperonal: A structurally similar compound lacking the methoxy group.
Vanillin: Another aromatic aldehyde with similar functional groups.
Uniqueness
5-Methoxypiperonal-13C,d2 is unique due to its isotopic labels, which make it particularly valuable in tracing studies and mechanistic investigations. The presence of carbon-13 and deuterium allows for precise tracking and analysis in various scientific applications.
Properties
Molecular Formula |
C9H8O4 |
---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
2,2-dideuterio-7-methoxy-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C9H8O4/c1-11-7-2-6(4-10)3-8-9(7)13-5-12-8/h2-4H,5H2,1H3/i5+1D2 |
InChI Key |
LOFRBHZYZCIOJO-XCFCCHCNSA-N |
Isomeric SMILES |
[2H][13C]1(OC2=C(O1)C(=CC(=C2)C=O)OC)[2H] |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C=O |
Origin of Product |
United States |
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